Microcin H47
Description
Properties
bioactivity |
Gram-, |
|---|---|
sequence |
GGAPATSANAAGAAAIVGALAGIPGGPLGVVVGAVSAGLTTGIGSTVGSGSASSSAGGGS |
Origin of Product |
United States |
Genetic Determinants and Genomic Organization of Microcin H47
Chromosomal Locus of the Microcin (B1172335) H47 Genetic System
Unlike many other microcins whose genetic determinants are found on plasmids, the MccH47 system is located on the chromosome of the producing Escherichia coli strain H47. asm.orgasm.org The entire genetic system spans a DNA region of approximately 10-13 kilobases (kb). asm.orgnih.govnih.gov This chromosomal location represents one of the first described instances of an enterobacterial antibiotic system being chromosomally encoded. nih.gov
Specificity of Location in Escherichia coli Genome
The MccH47 genetic system resides within a specific region of the E. coli H47 chromosome. plos.orgresearchgate.net Research has shown that this system is part of a larger, variable DNA region often associated with secondary metabolism, known as a genomic island. asm.orgplos.org In other sequenced E. coli strains, homologous microcin gene clusters have been found integrated into pathogenicity islands (PAIs) or other genomic islands, such as the serX PAI in E. coli CFT073 and genomic island I in E. coli Nissle 1917. asm.org This suggests that the integration of the MccH47 system is not random but occurs at specific sites within the bacterial chromosome, often in regions that contribute to bacterial fitness and virulence. asm.org
Analysis of the Microcin H47 Genetic Island (H47 GI)
The MccH47 genetic system is structured as a small genomic island, termed the H47 GI. nih.govplos.orgresearchgate.net This island is a mobile genetic element, capable of excision from and integration into the host chromosome. plos.orgnih.gov
A defining characteristic of the H47 GI is the presence of extensive and imperfect direct repeats (DRs) flanking the island. nih.govplos.orgresearchgate.net These repeats, designated attL (left attachment site) and attR (right attachment site), are crucial for the island's mobility. plos.orgnih.gov The attL repeat is 148 base pairs (bp) long, while the attR repeat is 144 bp. nih.govpeerj.com These are unusually long for genomic island attachment sites and are not identical, sharing four main segments of homology of 13, 11, 20, and 17 bp. nih.govpeerj.com The recombination events that lead to excision can occur within these different segments of identity, resulting in various hybrid attachment sites. nih.govplos.org
The mobility of the H47 GI is achieved through site-specific recombination between the flanking attL and attR sites. plos.orgunige.ch This process is independent of the homologous recombination machinery (RecA-deficient context). nih.govplos.orgresearchgate.net Excision of the island from the chromosome results in two products: the chromosome lacking the island but now containing a hybrid attachment site (attC), and the H47 GI as a circular, non-replicative intermediate with its own hybrid attachment site (attI). plos.orgnih.govunige.ch
A novel feature of the H47 GI is its lack of genes encoding the necessary trans-acting proteins for this recombination, namely an integrase and an excisionase. nih.govplos.orgresearchgate.net This is in contrast to most genomic islands, which carry their own mobility genes. nih.govplos.org The H47 GI appears to employ a "parasitic" strategy, relying on recombination functions provided by the host bacterium's genetic context. nih.govplos.orgresearchgate.net These host-provided functions facilitate both the excision of the island and its subsequent integration into a new chromosomal location containing a suitable attC site. plos.orgunige.ch
The ability of the H47 GI to excise and form a circular intermediate is a key step in its potential for horizontal gene transfer to other bacterial cells. plos.orgunige.ch Mechanisms such as transduction or conjugation could mediate the transfer of this excised island. plos.orgunige.ch Once inside a recipient cell, the island can integrate into the chromosome via site-specific recombination between its attI site and a resident attC site. plos.orgunige.ch The widespread presence of potential attC integration sites in the genomes of various E. coli strains, as revealed by database surveys, indicates a significant potential for the H47 GI to spread among E. coli populations. plos.orgunige.ch For instance, the H47 GI has been found integrated into the genomic island 2 of the enteroaggregative E. coli 042 strain. plos.org
Mechanisms of H47 GI Excision and Integration
Comprehensive Gene Cluster Analysis
The ~13 kb H47 GI contains a cluster of genes essential for microcin production, immunity, and transport. asm.orgplos.org The organization of these genes has been extensively studied.
The core of the system includes:
Synthesis Genes: Four genes, mchA, mchB, mchC, and mchD, are required for the synthesis and maturation of MccH47. asm.orgnih.gov mchB is the structural gene encoding the 75-residue peptide precursor of the microcin. asm.orgasm.org The other genes are involved in the post-translational modification of this precursor, which involves the addition of a catecholate siderophore of the salmochelin type. asm.orgasm.org
Immunity Gene: The mchI gene provides immunity to the producing cell, protecting it from the antibiotic action of MccH47. asm.orgnih.govnih.gov It encodes a small, hydrophobic integral membrane peptide. nih.govnih.gov
Secretion Genes: Two genes, mchE and mchF, are responsible for the export of the mature microcin out of the cell. nih.govasm.org They encode components of a type I ATP-binding cassette (ABC) transporter system, which also requires the host-encoded outer membrane protein TolC. asm.org
Regulatory and Other Genes: The cluster also contains a gene designated mchX, which may have a regulatory function. asm.orgasm.org Additionally, a "silent region" of about 3 kb was identified where mutations did not seem to affect antibiotic function. nih.govasm.org Further sequencing of this region identified genes homologous to those in the iroA locus, including mchA (an iroB homologue) and mchS1 (an iroD homologue), linking microcin production to siderophore synthesis pathways. asm.org
The gene cluster exhibits a conserved organization when compared to other chromosome-encoded microcins, typically featuring a tightly linked pair of activity (mchB) and immunity (mchI) genes, alongside a conserved set of maturation and secretion genes. asm.org
Table 1: Key Genes in the this compound Genetic System
| Gene | Function | Protein Product | Notes |
| mchA | Maturation/Synthesis | Homologue of IroB | Involved in post-translational modification. asm.orgasm.org |
| mchB | Synthesis | MccH47 Precursor Peptide | The structural gene for the microcin. asm.orgasm.org |
| mchC | Maturation/Synthesis | Maturation Protein | Required for post-translational modification. asm.orgnih.gov |
| mchD | Maturation/Synthesis | Maturation Protein | Required for post-translational modification. asm.orgnih.gov |
| mchI | Immunity | MchI | A 69-residue integral membrane peptide providing self-protection. nih.govnih.gov |
| mchE | Secretion | Membrane Fusion Protein (MFP) | Component of the ABC exporter. nih.govasm.org |
| mchF | Secretion | ATP-binding Cassette (ABC) Transporter | Component of the ABC exporter. nih.govasm.org |
| mchS1 | Maturation/Synthesis | Homologue of IroD | Related to catechol-type siderophore functions. asm.org |
| mchX | Regulation (putative) | MchX | Appears to be related to regulatory functions. asm.orgasm.org |
| tolC | Secretion | TolC | Host-encoded outer membrane protein, part of the export apparatus. asm.org |
Structural Genes
The structural genes of the this compound system are those that encode the primary peptide structure of the antibiotic and other related components that are not directly enzymatic but are core to its formation and regulation.
The gene mchB is the structural gene for this compound, encoding its ribosomally synthesized peptide precursor. nih.govnih.gov This gene is relatively small and is located in the central region of the MccH47 genetic system. nih.gov The product of mchB is a 75-residue peptide, which is highly hydrophobic. nih.govnih.gov Interestingly, this precursor peptide, MchB, itself possesses a deleterious activity with the same specificity as the mature microcin. nih.govnih.gov However, it lacks the ability to be taken up by susceptible cells. asm.org The expression of mchB alone in E. coli K-12 is toxic to the host cell, a lethality that can be prevented by the co-expression of the immunity gene, mchI. nih.govasm.org
mchX : This small gene is located upstream of the immunity gene mchI and the precursor gene mchB. nih.govgoogle.com mchX, mchI, and mchB are transcribed in the same direction and have been proposed to form an operon. nih.gov Preliminary findings suggest that mchX may be involved in activating its own expression and that of the downstream immunity and production genes, pointing to a regulatory function. google.comasm.org A Fur box (ferric uptake regulator) has been identified in front of mchX, indicating that its expression is regulated by iron availability. microbiologyresearch.org
mchS1 : Initially part of a "silent region" where mutations did not seem to affect antibiosis, mchS1 has since been identified as a homolog of the iroD gene. nih.govresearchgate.net The IroD protein functions as a ferric enterobactin (B1671361) esterase. umassd.edu While not strictly essential for MccH47 activity in the original host strain, its homology suggests a role in the processing of siderophore components used in the microcin's maturation. umassd.edu
mchS2S3 : Within the MccH47 gene cluster, mchS2 has been identified as the precursor gene for a distinct microcin, MccI47, while mchS3 encodes its specific immunity protein. ifremer.fr The production of MccI47 appears to utilize the same maturation and secretion pathways as MccH47. nih.govifremer.fr
Table 1: Structural and Related Genes of the this compound System
| Gene | Encoded Product/Function | Key Characteristics |
|---|---|---|
| mchB | This compound precursor peptide (MchB) | Encodes a 75-residue hydrophobic peptide; precursor has antibiotic activity but cannot enter target cells. nih.govnih.govnih.gov |
| mchX | Probable regulatory protein | Located upstream of mchI and mchB; may activate expression of the mchXIB operon. nih.govgoogle.com |
| mchS1 | Ferric enterobactin esterase (iroD homolog) | Involved in siderophore processing. nih.govumassd.edu |
| mchS2 | Microcin I47 precursor peptide | Structural gene for a second microcin produced by the same system. ifremer.fr |
| mchS3 | Microcin I47 immunity protein | Provides specific immunity against MccI47. ifremer.fr |
mchB (this compound Precursor Gene)
Biosynthesis and Maturation Genes
For the MchB precursor peptide to become a fully functional antibiotic capable of entering target cells, it must undergo significant post-translational modification. This maturation process is carried out by the products of a dedicated set of biosynthesis genes.
The maturation of MccH47 requires the products of three essential genes: mchA, mchC, and mchD. nih.govasm.org The collective action of the proteins encoded by these genes is to attach a catecholate siderophore moiety to the C-terminus of the MchB peptide. nih.govresearchgate.net This modification is crucial, as it endows the microcin with the ability to be recognized and taken up by catecholate siderophore receptors on the outer membrane of susceptible bacteria. nih.govasm.org Strains with mutations in any of these three genes fail to produce the mature, secretable antibiotic. nih.govasm.org The MchC and MchD proteins are thought to form a complex responsible for joining the siderophore moiety to the peptide precursor. nih.gov
The maturation of this compound is intricately linked with siderophore biosynthesis pathways, specifically those for enterobactin and salmochelin.
iroB and iroD Homologs : The MccH47 gene cluster contains homologs to genes found in the salmochelin (iroA) gene cluster. The mchA gene is a homolog of iroB, which encodes an enterobactin glucosyltransferase. nih.govresearchgate.net This enzyme glycosylates the siderophore enterobactin, a necessary step for its attachment to the microcin precursor. nih.gov As mentioned, mchS1 is a homolog of iroD, an esterase that linearizes enterobactin. nih.govumassd.edu In some E. coli strains like Nissle 1917, which produce MccH47 but have a truncated microcin gene cluster, the iroB gene from the separate iroA locus is essential for microcin production, compensating for the missing mcmL (an mchA homolog). nih.govnih.gov
ClbP : In certain pathogenic E. coli strains (phylogroup B2), the production of MccH47 and the related MccM is dependent on ClbP, a periplasmic protein encoded by the pks genomic island, which is responsible for the biosynthesis of the genotoxin colibactin (B12421223). nih.govresearchgate.net While the peptidase activity of ClbP is not required, its C-terminal domain is essential for the final step of siderophore-microcin export. nih.govgoogle.com This highlights a functional crosstalk between different genomic islands, where the pks island provides a necessary function for the activity of the microcin island. researchgate.net
Table 2: Biosynthesis and Maturation Genes for this compound
| Gene/Protein | Encoded Product/Function | Homolog/Related Pathway |
|---|---|---|
| mchA | Enterobactin glucosyltransferase | Homolog of iroB; glycosylates enterobactin for maturation. nih.govresearchgate.net |
| mchC | Maturation protein | Part of a complex that attaches the siderophore to the MchB peptide. nih.gov |
| mchD | Maturation protein | Part of a complex that attaches the siderophore to the MchB peptide. nih.gov |
| IroB | Enterobactin glucosyltransferase | From the salmochelin (iroA) pathway; can compensate for missing mchA homologs in some strains. nih.govnih.gov |
| IroD | Ferric enterobactin esterase | From the salmochelin (iroA) pathway; homolog of mchS1. nih.gov |
| ClbP | Periplasmic protein | From the colibactin (pks) pathway; required for MccH47 export in certain strains. nih.govgoogle.com |
mchA, mchC, mchD
Secretion Genes
Once synthesized and matured in the cytoplasm, this compound must be exported out of the producing cell. This process is handled by a dedicated secretion apparatus. The MccH47 system employs a Type I secretion system, also known as an ABC (ATP-binding cassette) exporter. asm.orgnih.gov This exporter is a three-component apparatus. asm.org
The genes mchE and mchF are located within the MccH47 gene cluster and encode the two dedicated components of this exporter. nih.govasm.org
mchF encodes the ABC transporter protein, which contains the ATP-binding domain that powers the transport process. asm.orguniprot.org
mchE encodes the membrane fusion protein (MFP), which bridges the inner and outer membranes. asm.org
The third component of this secretion system is the outer membrane protein TolC . The gene for TolC is not located within the MccH47 cluster but is an unlinked, general-purpose outer membrane channel used by various export systems in E. coli. asm.orgasm.org The MccH47 exporter shows strong structural and functional relatedness to the one used for Colicin V, with mchE and mchF being highly homologous to the Colicin V exporter genes cvaA and cvaB, respectively. asm.orgmicrobiologyresearch.org During secretion, the N-terminal 15 residues of the MccH47 precursor are thought to be cleaved. nih.govasm.org
Table 3: Secretion Genes of the this compound System
| Gene | Encoded Product | Function in Secretion |
|---|---|---|
| mchE | Membrane Fusion Protein (MFP) | Connects the inner membrane ABC transporter to the outer membrane channel. asm.org |
| mchF | ABC Transporter | ATP-binding protein that provides the energy for translocation across the inner membrane. asm.orguniprot.org |
| tolC | Outer Membrane Protein | Forms the channel in the outer membrane for final export; gene is not part of the MccH47 cluster. asm.orgasm.org |
The Chemical Compound "this compound"
This compound (MccH47) is a gene-encoded peptide antibiotic produced by certain strains of Escherichia coli. nih.govasm.org Its genetic determinants are clustered on the bacterial chromosome, spanning a region of approximately 10 kilobase pairs. nih.govasm.orgnih.gov This genetic system encompasses genes responsible for the synthesis of the microcin, its secretion, and the immunity of the producing cell. asm.orgnih.gov
The production of MccH47 is a complex process governed by a dedicated set of genes. These genes are organized into distinct functional units responsible for the synthesis of the precursor peptide, its subsequent modification, export from the cell, and protection of the producer strain from its own antimicrobial activity. google.com
Export System
The secretion of MccH47 from the producing cell is mediated by a three-component ATP-binding cassette (ABC) exporter. nih.govasm.org This system is composed of an inner membrane ABC transporter, a membrane fusion protein (MFP), and an outer membrane protein. nih.govasm.org The genes encoding the ABC transporter and the MFP are located within the MccH47 genetic cluster, while the gene for the outer membrane component is found elsewhere on the chromosome. nih.govumassd.edu
The genes mchE and mchF encode the core components of the MccH47 export machinery. nih.govgoogle.com mchF is proposed to encode the ABC transporter protein itself, which is responsible for energizing the transport process through ATP hydrolysis. umassd.edu mchE encodes the membrane fusion protein (MFP), which is thought to bridge the inner and outer membranes, connecting the ABC transporter to the outer membrane channel. umassd.eduifremer.fr These two genes are arranged in an operon, with a small overlap between them, indicating their coordinated expression. nih.govasm.org The MchE and MchF proteins show strong structural and functional similarities to the CvaA and CvaB proteins of the colicin V export system. nih.gov
The outer membrane component of the MccH47 export system is the TolC protein. nih.govnih.gov Unlike mchE and mchF, the tolC gene is not located within the MccH47 gene cluster but is a standard component of the E. coli chromosome. umassd.eduifremer.fr TolC forms a channel that spans the outer membrane, providing a conduit for the passage of MccH47 out of the cell. umassd.edu The requirement of TolC for MccH47 secretion highlights the recruitment of a host protein by the microcin system to complete its export apparatus. nih.govnih.gov
Immunity Gene: mchI
To protect itself from the lethal action of its own antibiotic, the producing strain possesses a specific immunity gene, mchI. nih.govgoogle.com This gene encodes a small, highly hydrophobic 69-residue peptide. nih.govcdnsciencepub.com The MchI protein is believed to be an integral membrane peptide that is exported from the cytoplasm. nih.govcdnsciencepub.com Its localization within the cell membrane suggests that it counteracts the activity of MccH47 at the membrane level, which is the presumed site of action for the microcin. nih.govcdnsciencepub.com
Transcriptional Regulation of this compound Production
The expression of the MccH47 genetic system is a regulated process, ensuring that the antibiotic is produced under appropriate conditions. This regulation occurs at the transcriptional level and is influenced by environmental cues such as iron availability.
Operon Structure and Transcriptional Units
The genes within the MccH47 system are organized into operons, allowing for the coordinated expression of functionally related genes. nih.govasm.org The secretion genes, mchE and mchF, are cotranscribed as a single unit. nih.govasm.org In the central region of the MccH47 gene cluster, the genes mchX, mchI (immunity), and mchB (the structural gene for the MccH47 precursor) are located. nih.gov It has been proposed that these three genes, mchXIB, form an operon. nih.govasm.org
Iron-dependent Regulation (e.g., Fur box)
The production of this compound is regulated by the availability of iron. microbiologyresearch.orgresearchgate.net This regulation is mediated by the Ferric uptake regulator (Fur) protein. A Fur box, a specific DNA sequence that the Fur protein binds to, has been identified in front of the microcin-encoding genes. microbiologyresearch.orgresearchgate.netresearchgate.net In iron-rich conditions, the Fur protein binds to the Fur box and represses the transcription of the downstream genes. Conversely, under iron-limiting conditions, the Fur protein detaches from the DNA, allowing for the transcription of the MccH47 genes and subsequent production of the antibiotic. microbiologyresearch.orgresearchgate.net This regulatory mechanism ensures that MccH47 is primarily produced in environments where iron is scarce, a condition often encountered during competition with other bacteria.
Data Tables
Table 1: Genetic Determinants of this compound
| Gene | Function | Location |
| mchA, mchC, mchD | Synthesis and maturation of MccH47 | MccH47 gene cluster |
| mchB | Structural gene for MccH47 precursor peptide | MccH47 gene cluster |
| mchE | ABC transporter accessory protein (MFP) for secretion | MccH47 gene cluster |
| mchF | ABC transporter protein for secretion | MccH47 gene cluster |
| tolC | Outer membrane protein for secretion | E. coli chromosome |
| mchI | Immunity protein | MccH47 gene cluster |
| mchX | Putative regulatory functions | MccH47 gene cluster |
Table 2: Components of the this compound Export System
| Component | Gene(s) | Cellular Location | Function |
| ABC Transporter | mchF | Inner membrane | ATP-dependent transport |
| Membrane Fusion Protein (MFP) | mchE | Inner membrane/Periplasm | Connects inner and outer membranes |
| Outer Membrane Protein | tolC | Outer membrane | Forms export channel |
Compound Names Mentioned in this Article
this compound (MccH47)
Colicin V
Salmochelin
Enterobactin
Biosynthesis and Post Translational Modification of Microcin H47
Ribosomal Synthesis of the Peptide Precursor (MchB)
The journey of Microcin (B1172335) H47 begins with the ribosomal synthesis of its precursor peptide, MchB. asm.org This process is directed by the structural gene mchB. nih.govasm.orgnih.gov The mchB gene encodes a 75-amino acid polypeptide. asm.orgifremer.frfrontiersin.org This precursor peptide, MchB, already possesses the specific antibiotic activity characteristic of the mature MccH47, but requires modification to effectively enter target cells. nih.govnih.govnih.gov The genetic blueprint for MccH47 production, including the mchB gene, is located on a 10-kb segment of the E. coli chromosome. google.comnih.govnih.gov
A key feature of the MchB precursor is the presence of an N-terminal leader peptide. asm.org This leader sequence contains a conserved double-glycine motif (or sometimes a Gly-Ala motif), which is a characteristic of many class II microcins. microbiologyresearch.orgasm.orgnih.gov This motif acts as a recognition signal for the export machinery. nih.govnih.gov During the secretion process, which involves an ABC transporter system, the MchB precursor is cleaved after this double-glycine site. microbiologyresearch.orgnih.govasm.org This proteolytic cleavage removes the 15-residue N-terminal leader peptide, a crucial step in the maturation of the microcin. nih.govasm.orgnih.gov
Post-translational Maturation Pathway
Following ribosomal synthesis, the MchB peptide undergoes a critical series of post-translational modifications (PTMs) to become the mature and fully functional Microcin H47. microbiologyresearch.orggoogle.com These modifications are essential for the antibiotic's ability to be recognized and taken up by susceptible bacteria. nih.govasm.org The most significant PTM is the covalent attachment of a siderophore moiety to the C-terminus of the peptide. microbiologyresearch.orggoogle.commdpi.com
The defining characteristic of class IIb microcins like MccH47 is the C-terminal attachment of a siderophore. microbiologyresearch.orgifremer.fr This siderophore acts as a "Trojan horse," enabling the microcin to hijack the iron uptake systems of target bacteria, such as the FepA, Cir, and Fiu catecholate receptors. nih.govnih.govfrontiersin.org The C-terminal region of the MchB precursor is rich in serine and glycine (B1666218) residues, which is necessary for this siderophore modification. microbiologyresearch.orgfrontiersin.org
The siderophore component of MccH47 is not synthesized independently but is derived from the bacterium's own iron-scavenging molecules, specifically enterobactin (B1671361) and its glucosylated derivatives, salmochelins. ifremer.frnih.govnih.gov The biosynthesis of MccH47 is therefore directly dependent on the enterobactin synthesis pathway. ifremer.frnih.gov Enterobactin, a cyclic trimer of N-(2,3-dihydroxybenzoyl)-L-serine, is first produced and then modified into salmochelins. asm.orgnih.gov These molecules are then attached to the MchB peptide to form the final siderophore-peptide conjugate. nih.govasm.org
The synthesis of the siderophore moiety involves a cohort of specific enzymes. The enterobactin nonribosomal peptide synthase, EntF , is essential for producing the initial enterobactin molecule, making it a prerequisite for MccH47 synthesis. researchgate.netnih.gov The conversion of enterobactin into salmochelins is catalyzed by enzymes encoded by the iro gene cluster. ifremer.fr Notably, IroB , a C-glycosyltransferase, is responsible for adding glucose moieties to the enterobactin structure. google.comifremer.frfrontiersin.org
The maturation of MccH47 is orchestrated by a set of dedicated genes found within the microcin gene cluster. google.comgoogle.com The products of mchA, mchC, mchD, and mchS1 are all required for the successful post-translational modification of the MchB precursor. google.comifremer.frnih.gov
mchA : This gene is homologous to iroB and encodes a putative glycosyltransferase. ifremer.frnih.gov Its product is responsible for the C-glucosylation of enterobactin, a critical step in forming the salmochelin-like moiety. ifremer.frnih.gov
mchS1 : Homologous to iroD, this gene encodes an enterobactin esterase. nih.govasm.org This enzyme is thought to linearize the cyclic enterobactin structure, preparing it for attachment to the peptide. ifremer.frasm.org
mchC and mchD : The products of these genes are essential for the final step of maturation: the covalent linkage of the modified siderophore to the C-terminal serine of the MchB peptide. google.comnih.govnih.gov While their precise catalytic mechanisms are still under investigation, they are known to be indispensable for forming the mature MccH47 molecule. nih.govnih.gov
Data Tables
Table 1: Key Genes in this compound Biosynthesis
| Gene | Encoded Protein/Function | Role in Biosynthesis |
| mchB | MchB precursor peptide | The core 75-amino acid peptide of the microcin. ifremer.frfrontiersin.org |
| mchA | Glycosyltransferase (IroB homolog) | C-glucosylation of enterobactin. ifremer.frnih.gov |
| mchS1 | Enterobactin esterase (IroD homolog) | Linearization of the enterobactin ring. nih.govasm.org |
| mchC | Maturation protein | Attachment of the siderophore moiety to the MchB peptide. google.comnih.gov |
| mchD | Maturation protein | Attachment of the siderophore moiety to the MchB peptide. google.comnih.gov |
| entF | Enterobactin synthetase component | Synthesis of the enterobactin precursor. nih.gov |
| iroB | C-glycosyltransferase | Conversion of enterobactin to salmochelin. google.comifremer.fr |
Derivation from Enterobactin and Salmochelins
Significance of the Siderophore Moiety for Biological Activity
The post-translational addition of a siderophore moiety is critical to the biological activity of this compound, providing a sophisticated mechanism for targeting and entering susceptible bacterial cells. researchgate.net This siderophore component allows MccH47 to function as a "Trojan horse". researchgate.netfrontiersin.org It mimics the catecholate siderophores that bacteria like Escherichia coli use to acquire essential iron from their environment. researchgate.netfrontiersin.org
Susceptible bacteria possess specific high-affinity receptors on their outer membrane designed to recognize and transport these iron-siderophore complexes into the cell. researchgate.net MccH47 exploits this system by using its siderophore portion to bind to these same receptors. ifremer.frfrontiersin.org The activity of MccH47 is entirely dependent on the presence of the catecholate siderophore receptors FepA, Fiu, and Cir. researchgate.netnih.gov Bacterial strains that have mutations in the genes for these receptors become resistant to the microcin's effects. nih.gov
Once bound to the receptor, the uptake of MccH47 across the outer membrane is an energy-dependent process that requires the TonB-ExbB-ExbD protein complex, the same system that energizes nutrient and siderophore transport. nih.govresearchgate.net By mimicking a vital nutrient, the siderophore moiety significantly enhances the microcin's ability to be actively transported into the periplasm of the target cell, a crucial step that the peptide portion alone cannot efficiently achieve. asm.orgifremer.fr This molecular mimicry is a key evolutionary strategy that increases the affinity and specificity of the microcin for its target bacteria, ensuring potent and efficient bactericidal activity against closely related competitors vying for the same resources. ifremer.frresearchgate.net
Secretion and Export Mechanisms of Microcin H47
ATP-Binding Cassette (ABC) Export System
The export of MccH47 is facilitated by a multi-protein complex known as an ABC exporter. nih.govasm.orgasm.org This machinery is composed of three essential proteins that work in concert to secrete the microcin (B1172335). Two of these components are encoded by genes located within the MccH47 genetic cluster, while the third is encoded by a gene located elsewhere on the chromosome. nih.govasm.org The entire apparatus spans the bacterial envelope, forming a continuous channel from the cytoplasm to the cell exterior.
The core components of the MccH47 export system are encoded by the mchE and mchF genes, which are part of the microcin H47 gene cluster. nih.govasm.orgasm.org
MchF : This protein is the ABC transporter component of the system. nih.govfrontiersin.org It is an inner membrane protein that contains a highly conserved nucleotide-binding domain, which binds and hydrolyzes ATP to power the transport process. ifremer.fr MchF is responsible for recognizing the microcin precursor and providing the energy for its translocation across the inner membrane. kegg.jp Sequence analysis has revealed that MchF shares significant homology with CvaB, the ABC transporter involved in the export of Colicin V. nih.govasm.org
MchE : This protein belongs to the Membrane Fusion Protein (MFP) family. nih.govasm.orgfrontiersin.org MchE is thought to act as an accessory protein that bridges the inner membrane ABC transporter (MchF) with the outer membrane component (TolC). frontiersin.orgifremer.fr It is anchored to the inner membrane and extends through the periplasm, forming a crucial link in the secretion channel. ifremer.fr MchE shows a high degree of identity to CvaA, the MFP associated with Colicin V export. nih.govasm.org
The genes for these two proteins are organized in an operon within the MccH47 gene cluster. frontiersin.org Their coordinated expression is essential for the formation of a functional export apparatus.
| Component | Gene | Protein Family | Location | Function | Homologue (Colicin V System) |
| ABC Transporter | mchF | ATP-Binding Cassette (ABC) Transporter | Inner Membrane | Binds and hydrolyzes ATP to power secretion | CvaB |
| Accessory Protein | mchE | Membrane Fusion Protein (MFP) | Periplasm (anchored to inner membrane) | Connects the inner and outer membrane components | CvaA |
The third and final component of the MccH47 secretion system is the outer membrane protein TolC. nih.govasm.orgasm.orgfrontiersin.org Unlike MchE and MchF, the gene for TolC is not located within the microcin gene cluster but on the bacterial chromosome. nih.govasm.orgifremer.fr TolC is a versatile protein involved in the export of a variety of molecules in Escherichia coli, including other toxins and antibiotics. ifremer.frnih.govresearchgate.net
In the context of MccH47 secretion, TolC forms a channel through the outer membrane, completing the trans-envelope pathway. microbiologyresearch.orgifremer.fr The MchE protein is proposed to connect the MchF transporter in the inner membrane to the TolC channel in the outer membrane, allowing the microcin to be secreted directly from the cytoplasm into the extracellular medium without a periplasmic intermediate. microbiologyresearch.org The requirement of TolC for secretion has been demonstrated experimentally, as tolC mutants show a significant reduction in their ability to produce extracellular MccH47. nih.govasm.orgifremer.frnih.gov
Components of the Export Machinery (MchE, MchF)
Processing During Secretion (N-terminal Processing)
This compound is initially synthesized as an inactive precursor peptide, known as pre-MccH47. nih.govasm.org This precursor contains an N-terminal leader peptide that is crucial for its recognition by the export machinery and is subsequently removed during the secretion process. nih.govasm.org
The leader peptide of the MccH47 precursor is characterized by a "double-glycine" motif. nih.govasm.orgmicrobiologyresearch.orgnih.gov This motif acts as a signal for processing and export by the dedicated ABC transporter. microbiologyresearch.orgnih.gov The MchF transporter possesses a proteolytic domain that recognizes and cleaves this leader sequence. nih.govmicrobiologyresearch.org This cleavage event occurs concomitantly with the transport of the microcin across the cell envelope. nih.govasm.org Specifically, the 15 N-terminal amino acid residues of the MccH47 precursor are cleaved off during its export. nih.govasm.orgasm.org This processing step results in the mature, active this compound molecule being released from the cell. asm.org
| Feature | Description |
| Precursor Form | Synthesized as a pre-microcin with an N-terminal leader peptide. nih.govasm.org |
| Leader Peptide Signal | Contains a double-glycine type cleavage motif. nih.govmicrobiologyresearch.orgnih.gov |
| Processing Enzyme | The proteolytic domain of the MchF ABC transporter. nih.govmicrobiologyresearch.org |
| Processing Event | Cleavage of the N-terminal 15 amino acid residues. nih.govasm.orgasm.org |
| Timing | Occurs simultaneously with secretion. nih.govasm.org |
Molecular Mechanism of Action of Microcin H47 on Target Cells
Target Cell Recognition and Uptake
The initial and critical step in the action of MccH47 is its ability to be recognized by and transported across the outer membrane of susceptible bacteria. This process is highly specific and relies on the exploitation of receptors normally used for the uptake of essential iron-siderophore complexes.
Microcin (B1172335) H47 gains entry into target cells, such as Escherichia coli, by parasitizing the outer membrane receptors for catecholate siderophores. researchgate.net Specifically, its uptake is mediated by any of the three catechol receptors: Cir, Fiu, and FepA. nih.govasm.orgasm.orgmicrobiologyresearch.org These proteins are iron-regulated and are primarily involved in the transport of iron-chelating siderophores like enterobactin (B1671361) and its derivatives. nih.govasm.org MccH47 mimics these natural substrates, allowing it to bind to these receptors and initiate the uptake process. frontiersin.orgresearchgate.net The involvement of these receptors is demonstrated by the fact that mutants lacking all three (fepA, cir, fiu) are resistant to the microcin's effects. ifremer.fr This reliance on siderophore receptors explains the increased sensitivity to MccH47 observed under low-iron conditions, which upregulates the expression of these very receptors. nih.gov
Table 1: Outer Membrane Receptors for Microcin H47 Uptake
| Receptor | Natural Substrate(s) | Role in MccH47 Uptake | Reference |
| Cir | Catecholate siderophores | Primary receptor for MccH47 entry. | nih.govasm.orgasm.org |
| Fiu | Catecholate siderophores | Alternative receptor for MccH47 entry. | nih.govasm.orgmicrobiologyresearch.org |
| FepA | Ferric-enterobactin | Alternative receptor for MccH47 entry. | nih.govasm.orgmicrobiologyresearch.org |
Following binding to its outer membrane receptors, the translocation of this compound into the periplasmic space is an active process that requires energy. This energy is transduced from the cytoplasmic membrane's proton motive force to the outer membrane receptors via the TonB-ExbB-ExbD protein complex. ifremer.frasm.orgnih.gov Consequently, the uptake of MccH47 is strictly TonB-dependent. nih.govfrontiersin.orgasm.org Strains with mutations in the tonB gene are resistant to MccH47, confirming the essential role of this energy-transducing system in the microcin's entry mechanism. nih.govmicrobiologyresearch.org The TonB system physically interacts with the outer membrane receptors, inducing a conformational change that facilitates the passage of the microcin across the outer membrane. ifremer.frconicet.gov.ar
The specificity of this compound for its outer membrane receptors is conferred by its C-terminal domain. ifremer.frnih.govfrontiersin.org Class IIb microcins, including MccH47, are characterized by a highly conserved C-terminal sequence that undergoes post-translational modification, where a siderophore moiety is attached. researchgate.netifremer.fr This modification is crucial for molecular mimicry, allowing the microcin to be recognized by the catecholate receptors. asm.orgnih.gov Studies using chimeric microcins, where the C-terminal domains of MccH47 and another microcin (Colicin V) were swapped, demonstrated that this region dictates the uptake pathway. asm.orgnih.gov The C-terminal domain is essential for receptor binding and subsequent translocation across the outer membrane, while the N-terminal portion of the peptide is responsible for the cytotoxic activity once inside the cell. asm.orgnih.gov
TonB-Dependent Translocation Across Outer Membrane
Intracellular Target and Cytotoxic Effects
Once it has successfully traversed the outer membrane and entered the periplasm, this compound proceeds to its ultimate target located in the inner membrane, the F₀F₁ ATP synthase complex.
The primary intracellular target of this compound is the F₀F₁ ATP synthase, a crucial enzyme responsible for cellular energy production. nih.govfrontiersin.org More specifically, MccH47's activity is directed at the F₀ portion of this complex, which functions as a proton channel embedded in the cytoplasmic membrane. frontiersin.orgnih.govmdpi.com Research has shown that the presence of the F₀ proton channel is absolutely required for MccH47's antibiotic action, whereas the F₁ catalytic portion is dispensable. nih.govnih.gov Mutants with defects in any of the three subunits that comprise the F₀ proton channel exhibit total resistance to the antibiotic. nih.govresearchgate.net This indicates that the intact F₀ channel is the minimal structure necessary and sufficient for MccH47 to exert its toxic effect. nih.govnih.gov
Table 2: Components of ATP Synthase and MccH47 Interaction
| Component | Function | Involvement in MccH47 Action | Reference |
| F₀ Proton Channel | Translocates protons across the inner membrane. | The direct target of MccH47. Its presence is essential for microcin activity. | frontiersin.orgnih.govnih.govresearchgate.net |
| F₁ Catalytic Portion | Synthesizes ATP from ADP and phosphate. | Dispensable for MccH47 action. | nih.govnih.gov |
The interaction of this compound with the F₀ proton channel is disruptive. Instead of allowing the regulated flow of protons that drives ATP synthesis, MccH47's binding causes an unregulated influx of protons into the cytoplasm. frontiersin.orgresearchgate.net This uncontrolled passage of protons effectively short-circuits the inner membrane, leading to a rapid dissipation of the proton motive force and the collapse of the transmembrane electrical potential. frontiersin.orgresearchgate.netasm.org The loss of this essential energy gradient is catastrophic for the cell, halting ATP synthesis and other energy-dependent processes, ultimately resulting in bacterial death. nih.gov
Bactericidal Effects on Susceptible Gram-Negative Bacteria
This compound (MccH47) is a ribosomally synthesized peptide antibiotic that exhibits bactericidal activity, primarily targeting Gram-negative bacteria phylogenetically related to the producing strain, such as Escherichia coli. nih.govfrontiersin.orgnih.govnih.gov Its complex mechanism of action involves a multi-step process, beginning with recognition at the outer membrane of the target cell and culminating in the disruption of essential cellular functions. nih.gov
The action of MccH47 on susceptible cells is characterized by a "Trojan horse" strategy, where it hijacks the cell's own nutrient uptake systems to gain entry. mdpi.comfrontiersin.org This process is initiated by the binding of MccH47 to specific receptor proteins on the outer membrane that are normally involved in the uptake of iron-catecholate siderophores. nih.govnih.gov The identified receptors include FepA, Fiu, and Cir. frontiersin.orgnih.govresearchgate.netresearchgate.net In some bacteria, such as Salmonella, the IroN receptor is also utilized. researchgate.netresearchgate.net
Following its binding to these outer membrane receptors, the translocation of MccH47 into the periplasmic space is an energy-dependent process that requires the TonB pathway. nih.govfrontiersin.orgnih.gov Once in the periplasm, MccH47 proceeds to its ultimate target located in the inner membrane: the F₀ proton channel of the F₁F₀-ATP synthase complex. nih.govmdpi.comfrontiersin.org The interaction with and presence of the ATP synthase complex is indispensable for the antibiotic action of MccH47. nih.govnih.gov
By targeting the F₀ proton channel, MccH47 impairs its function, which leads to the disruption of the proton motive force across the cytoplasmic membrane. frontiersin.orgmdpi.comfrontiersin.org This interference with the cell's central energy-transducing machinery triggers the depolarization of the inner membrane, a catastrophic event that leads to a complete loss of cellular energy production and ultimately results in cell death. frontiersin.org
Recent studies have highlighted the potent efficacy of MccH47 against various medically significant Enterobacteriaceae, including multidrug-resistant (MDR) strains. acs.orgnih.gov Its activity spectrum, while narrow, includes pathogens like Salmonella, Shigella, and various pathogenic E. coli strains. researchgate.netfrontiersin.org
Table 1: Molecular Mechanism of this compound Action
| Component | Description | References |
|---|---|---|
| Outer Membrane Receptors | Utilizes catecholate siderophore receptors FepA, Fiu, and Cir in E. coli. The IroN receptor is also used in Salmonella. | frontiersin.orgnih.govresearchgate.net |
| Translocation System | Requires the energy-producing TonB machinery for transport across the outer membrane into the periplasm. | nih.govfrontiersin.org |
| Intracellular Target | The F₀ proton channel of the F₁F₀-ATP synthase complex located in the inner bacterial membrane. | nih.govfrontiersin.orgmdpi.comfrontiersin.org |
| Bactericidal Effect | Impairs the proton channel, causing inner-membrane depolarization and subsequent cell death. | frontiersin.orgfrontiersin.org |
Table 2: In Vitro Activity of this compound Against Susceptible Gram-Negative Bacteria
| Bacterial Species | Strain Type | Minimum Inhibitory Concentration (MIC) | References |
|---|---|---|---|
| Escherichia coli | Multiple Strains | < 75 µg/mL (<13 µM) | researchgate.netgoogle.com |
| Salmonella spp. | Multiple Strains, including MDR | < 75 µg/mL (<13 µM) | researchgate.netnih.govgoogle.com |
| Shigella spp. | Multiple Strains | < 75 µg/mL (<13 µM) | google.com |
| Proteus spp. | Multiple Strains | < 75 µg/mL (<13 µM) | google.com |
Table 3: List of Mentioned Compounds
| Compound Name |
|---|
| ATP |
| Colicin V |
| Enterobactin |
| FepA |
| Fiu |
| Cir |
| IroN |
| Iron |
| Microcin B17 |
| Microcin C7 |
| This compound (MccH47) |
| Microcin I47 |
| Microcin J25 |
| Microcin M |
| Salmochelin |
Microcin H47 Immunity and Bacterial Resistance Mechanisms
Self-Protection Mechanisms in Producer Strains
The producing organism must protect itself from the lethal action of the MccH47 it synthesizes. This self-protection is not an afterthought but an integral part of the microcin (B1172335) genetic system, conferred by a dedicated immunity protein.
Role of the MchI Immunity Protein
The primary mechanism of self-protection in MccH47-producing E. coli is conferred by the MchI immunity protein. uniprot.org The genetic determinant for this protein, the mchI gene, is a core component of the MccH47 gene cluster, ensuring that the antidote is produced along with the toxin. ifremer.frnih.govasm.org
MchI is a small, highly hydrophobic peptide composed of 69 amino acid residues. nih.gov Structural predictions and experimental evidence from MchI-PhoA hybrid proteins indicate that MchI is an integral membrane peptide. nih.gov It is believed to be exported from the cytoplasm and anchored within the cytoplasmic membrane, featuring two transmembrane regions. nih.gov This localization is critical, as it places the immunity protein at the presumed site of action of MccH47—the cell membrane, where the microcin targets the ATP synthase complex. nih.govnih.gov
Specificity of MchI Action
The action of MchI is highly specific to Microcin H47. Its presence allows the producer cell to function normally, despite the synthesis and accumulation of a potent toxin. uniprot.org The proposed mechanism of protection involves a direct interaction between the membrane-anchored MchI and MccH47. nih.gov This binding is thought to neutralize the microcin, preventing it from reaching or disrupting its target, the F₀ proton channel of ATP synthase. nih.gov The specificity of this interaction is highlighted by its application in biotechnology, where the mchI gene has been successfully used as a plasmid selection marker, conferring resistance only to MccH47 and not other antimicrobials. nih.gov
Mechanisms of Resistance in Target Bacteria
Susceptible bacteria can acquire resistance to this compound through genetic mutations that either alter the microcin's cellular target or prevent its entry into the cell. These mechanisms are distinct from the specific immunity conferred by MchI.
Mutational Resistance in ATP Synthase Components
The bactericidal activity of MccH47 stems from its ability to target the F₀F₁ ATP synthase complex, a critical enzyme for cellular energy production. nih.gov Specifically, MccH47 disrupts the membrane-embedded F₀ proton channel, causing an unregulated influx of protons that dissipates the membrane potential and leads to cell death. nih.govresearchgate.net
Consequently, the most direct path to resistance is through mutations in the genes encoding the F₀ subunits. researchgate.netulaval.ca Genetic analyses of MccH47-resistant mutants have consistently identified mutations within the atp operon. nih.govasm.org Research has shown that the F₁ catalytic portion of the enzyme is not required for microcin action, but the integrity of the F₀ proton channel is absolutely essential. nih.govasm.org Mutations in any of the three genes encoding the F₀ subunits—atpB (subunit a), atpE (subunit c), and atpF (subunit b)—can result in a high level of resistance to MccH47. nih.govresearchgate.netasm.org Strains with deletions in these genes are also resistant, confirming that the F₀ channel is the direct target and its alteration is a primary mechanism of resistance. nih.gov
| Gene | Protein Subunit | Function in Complex | Effect of Mutation |
| atpB | F₀a | Forms the proton channel | Resistance to MccH47 |
| atpE | F₀c | Part of the proton channel rotor | Resistance to MccH47 |
| atpF | F₀b | Stator stalk, connects F₀ to F₁ | Resistance to MccH47 |
Alterations in Outer Membrane Receptors and Transport Systems
Before MccH47 can reach its target on the inner membrane, it must cross the outer membrane of the target bacterium. For this, it employs a "Trojan horse" strategy, hijacking receptors typically used for nutrient uptake. MccH47 utilizes the same outer membrane receptors as catecholate-type siderophores (iron-chelating molecules), namely FepA, Cir, and Fiu. nih.govresearchgate.netasm.org
Resistance can arise from mutations that eliminate or alter these receptors. While the loss of a single receptor may not be sufficient due to functional redundancy, a triple mutant (fepA, cir, fiu) is completely resistant to MccH47. nih.govasm.org
After binding to a receptor, the translocation of MccH47 across the outer membrane is an energy-dependent process that requires the TonB complex (TonB-ExbB-ExbD). ifremer.frnih.gov The TonB system transduces the proton motive force from the inner membrane to power the transport of substrates through outer membrane receptors. Consequently, mutations in the tonB gene render target cells resistant to MccH47, as the microcin cannot be transported into the periplasm. nih.govasm.org
| Component | Type | Function for MccH47 | Effect of Mutation/Loss |
| FepA | Outer Membrane Receptor | Uptake | Partial or full resistance (in multiple mutants) |
| Cir | Outer Membrane Receptor | Uptake | Partial or full resistance (in multiple mutants) |
| Fiu | Outer Membrane Receptor | Uptake | Partial or full resistance (in multiple mutants) |
| TonB | Inner Membrane Complex | Energy Transduction for Transport | High-level resistance |
Detoxification or Efflux Mechanisms (if applicable and distinct from immunity)
While detoxification enzymes and efflux pumps are common mechanisms of resistance to many antibiotics, their specific role in conferring resistance to this compound in target bacteria is not well-documented. mdpi.com For some other microcins, such as MccC and MccJ25, dedicated efflux pumps in target cells have been identified as a source of resistance. mdpi.commicrobiologyresearch.org For instance, the YojI protein, an ABC exporter, has been shown to pump MccJ25 out of the cell. microbiologyresearch.org
However, for MccH47, the predominant resistance mechanisms observed in target bacteria are mutational inactivation of its cellular target (ATP synthase) or prevention of its uptake (outer membrane receptors and the TonB system). nih.govnih.gov The self-protection in the producer strain is mediated by the specific MchI immunity protein, which functions through binding and neutralization rather than efflux. nih.govmdpi.com While the MccH47 gene cluster does contain genes for an ABC transporter (mchE, mchF), their established role is in the secretion of the microcin out of the producer cell, not in conferring resistance in a target cell. nih.govmicrobiologyresearch.org Therefore, resistance in non-producing strains via specific detoxification or efflux systems appears to be a minor or as-yet-undiscovered mechanism compared to target and transport mutations.
Concepts of Cross-Resistance and Co-Resistance
The emergence of bacterial resistance to antimicrobial agents is a significant global health concern. In the context of this compound (MccH47), understanding the phenomena of cross-resistance and co-resistance is crucial for evaluating its long-term efficacy and potential clinical applications.
Cross-resistance occurs when a single resistance mechanism confers resistance to multiple antimicrobial compounds, even those that are structurally and functionally unrelated. nih.govfrontiersin.org This can happen when different antimicrobials share a common target or uptake pathway. nih.govresearchgate.net For MccH47, a primary mechanism of resistance in target bacteria involves mutations in the outer membrane receptors that it utilizes for entry. MccH47, being a siderophore-microcin, employs a "Trojan horse" strategy, hijacking catecholate siderophore receptors such as FepA, Fiu, and Cir to gain access into the bacterial cell. frontiersin.orgresearchgate.netasm.org The TonB protein is also essential for this uptake process. asm.orgnih.gov Consequently, any mutation leading to the loss or alteration of these receptors can render the bacteria resistant to MccH47.
Crucially, these same receptors are also used by other antimicrobial agents, including other siderophore-microcins (like Microcin E492 and Microcin M), colicins (such as colicin V), and certain bacteriophages. nih.govresearchgate.net Therefore, a mutation in the fepA gene, for instance, could lead to cross-resistance against MccH47, albomycin, and colicin V, all of which rely on this receptor for entry. nih.gov Similarly, mutations in the tonB gene, which is critical for the energy-dependent uptake of various substances, can lead to broad cross-resistance against MccH47 and other TonB-dependent antimicrobials. nih.gov
Co-resistance , on the other hand, refers to the phenomenon where genes conferring resistance to different antimicrobials are located on the same mobile genetic element, such as a plasmid or a transposon. nih.gov The presence of these genes on a single element means that selection pressure from one antimicrobial can lead to the co-selection and maintenance of resistance to others, even in their absence. While specific instances of co-resistance involving MccH47 are not as extensively documented as cross-resistance mechanisms, the potential for such an occurrence is significant. The genes for MccH47 production and immunity are themselves located on a gene cluster that can be part of mobile genetic elements. microbiologyresearch.orgresearchgate.net
It has been observed that immunity genes for different microcins can exhibit high sequence similarity, potentially conferring co-resistance to multiple microcins. nih.gov For example, the immunity genes for Microcin V and Microcin L are similar, suggesting a possibility of co-resistance. researchgate.net If the MccH47 resistance determinants were to become genetically linked with resistance genes for conventional antibiotics on a transferable plasmid, the use of those antibiotics could inadvertently select for MccH47 resistance, and vice-versa. nih.gov Studies have shown that E. coli strains carrying genes for both MccH47 and Microcin V exhibit high antagonistic activity against zoonotic strains, highlighting the co-occurrence of these microcin systems. mdpi.com
Ecological and Evolutionary Context of Microcin H47
Role in Inter-bacterial Competition and Community Dynamics
Microcin (B1172335) H47 is a key player in the competitive interactions between closely related bacterial strains, particularly within the densely populated environment of the mammalian gut. frontiersin.orgfrontiersin.org Its primary function is to inhibit the growth of or kill competing bacteria, thereby providing the producing strain with a significant selective advantage. researchgate.netnih.gov This antagonistic relationship is a classic example of amensalism, where one organism inflicts harm on another without being affected itself.
The efficacy of Microcin H47 in mediating bacterial competition stems from its sophisticated "Trojan Horse" mechanism of action. frontiersin.orgresearchgate.netnih.gov The microcin is post-translationally modified with a siderophore moiety, specifically a catecholate siderophore of the salmochelin type. nih.govnih.gov Siderophores are iron-chelating molecules that bacteria secrete to scavenge for ferric iron, an essential nutrient that is often scarce in host environments. elifesciences.org By mimicking a beneficial iron-siderophore complex, this compound deceives susceptible bacteria into actively transporting it across their outer membrane via catecholate siderophore receptors such as FepA, Cir, and Fiu. researchgate.netnih.govresearchgate.net Once inside the periplasm, the toxic peptide component of this compound targets the F0 proton channel of ATP synthase, disrupting the proton motive force and leading to cell death. researchgate.net
This targeted delivery system ensures that this compound is most effective against bacteria that are phylogenetically related to the producer, as they are more likely to possess the specific siderophore receptors required for uptake. frontiersin.orgnih.gov This specificity in its action allows a this compound-producing strain to carve out its niche and dominate the colonic environment, which is the first crucial step toward infection for pathogenic strains like uropathogenic E. coli (UPEC). researchgate.netnih.gov The production of this compound by the probiotic E. coli strain Nissle 1917 is also a key factor in its ability to outcompete pathogenic strains of E. coli and Salmonella in the inflamed gut. researchgate.net
Selective Pressures Driving this compound Evolution
The evolution of this compound has been shaped by intense selective pressures arising from the constant competition for resources and space within microbial communities. biorxiv.orgoup.com The primary driver for the evolution of this potent antimicrobial is the need to effectively eliminate competitors that share the same ecological niche. nih.gov
Iron limitation is a major selective pressure in the host environment. nih.gov The evolution of a "Trojan Horse" mechanism that co-opts the iron uptake systems of competitors is a highly advantageous strategy. Strains that produce this compound can not only inhibit their rivals but also potentially benefit from the iron-scavenging capabilities of the siderophore component. The expression of the this compound genetic system is often regulated by the availability of iron, with production being induced under iron-limiting conditions, further highlighting the link between iron competition and its evolution. researchgate.netnih.gov
The co-evolutionary arms race between the producer and target strains is another significant selective pressure. As target populations evolve resistance to this compound, for example, through mutations in the receptor proteins, there is a corresponding pressure on the producing strain to evolve more potent or novel microcins. umass.edu This dynamic interplay drives the diversification of microcins and their corresponding immunity proteins. The modular structure of microcins, with distinct toxic and uptake domains, may facilitate this rapid evolution through recombination and the swapping of functional modules. mdpi.com
Furthermore, the metabolic cost of producing such a complex molecule must be balanced by the competitive advantage it provides. This cost-benefit analysis likely influences the regulation of this compound production, ensuring it is only synthesized when the benefits of inhibiting competitors outweigh the energetic expenditure.
Distribution of this compound Genetic Systems in Enterobacteriaceae
The genetic determinants for this compound production are found across various species of Enterobacteriaceae, although their prevalence varies. These systems are predominantly found in Escherichia coli and have also been identified in other genera such as Klebsiella pneumoniae. frontiersin.orgfrontiersin.org
Studies have shown that the prevalence of this compound is not uniform across different E. coli phylogenetic groups. It is significantly more common in strains belonging to the B2 phylogroup, which includes many extraintestinal pathogenic E. coli (ExPEC) strains, such as UPEC. nih.govfrontiersin.orgmuni.cz This suggests a potential link between the ability to produce this microcin and the virulence of these strains. researchgate.netfrontiersin.org For instance, one study found that MccH47 determinants are present in many UPEC strains. frontiersin.org Another analysis of E. coli genome assemblies revealed that hits for this compound constituted 10.7% of the identified microcins. nih.gov
The distribution of the this compound genetic system is facilitated by its location on a mobile genetic element known as a genomic island (GI). plos.orgnih.gov This "H47 genomic island" is flanked by direct repeats and can be mobilized through site-specific recombination, allowing for its horizontal transfer between different bacterial strains and species. plos.orgnih.gov The presence of attachment sites (attC) for this island in the chromosomes of various E. coli strains indicates the potential for widespread dissemination. plos.org
| Bacterial Group | Prevalence of this compound Genetic System | Key Findings |
|---|---|---|
| Escherichia coli (overall) | Present, with varying prevalence among phylogroups. frontiersin.org Hits for MccH47 were found in 10.7% of microcin-containing E. coli assemblies in one study. nih.gov | Widespread but not universally present. |
| E. coli Phylogroup B2 (including UPEC) | Significantly more common compared to other phylogroups. nih.govfrontiersin.orgmuni.cz | Associated with extraintestinal pathogenic strains. frontiersin.org |
| E. coli (fecal strains) | Found in well-characterized fecal strains like Nissle 1917, CA46, and CA58. frontiersin.org | Plays a role in gut colonization and competition. |
| Klebsiella pneumoniae | Homologous systems for siderophore-microcins are present. nih.gov | Demonstrates distribution beyond E. coli. |
| Serratia marcescens | A this compound cluster has been identified in at least one strain, FS14. plos.org | Indicates broader distribution within Enterobacteriaceae. |
Comparative Genomics of this compound Producing Strains
Comparative genomic analyses of strains that produce this compound and related siderophore-microcins have revealed a conserved genetic architecture, pointing to a common evolutionary origin. nih.govnih.govasm.org The this compound genetic system is typically a chromosomal cassette of about 10-13 kb. nih.govplos.orgasm.org
The core components of the this compound system in the prototype strain E. coli H47 include:
mchB : The structural gene encoding the precursor peptide of this compound. asm.org
mchA, mchC, mchD : Genes involved in the post-translational modification of the precursor peptide, including the attachment of the siderophore moiety. nih.govnih.gov
mchE, mchF : Genes encoding a Type I secretion system responsible for exporting the mature microcin out of the cell. asm.org
mchI : The immunity gene, which protects the producing cell from its own toxin. asm.org
Advanced Methodologies and Research Directions in Microcin H47 Studies
Genetic Engineering and Mutagenesis Approaches
Genetic manipulation has been a cornerstone in the study of MccH47, enabling researchers to dissect its functional components and understand the roles of specific genes and amino acid residues.
Gene Fusion Analysis for Functional Domain Identification
A key approach to understanding the modular nature of MccH47 has been the use of gene fusion analysis. This technique involves creating chimeric genes by fusing portions of the MccH47 gene (mchB) with genes from other microcins, such as colicin V (cvaC). nih.govresearchgate.net By creating hybrid peptides with exchanged C-terminal sequences, researchers have successfully identified distinct functional domains within MccH47. nih.govresearchgate.net
These studies have revealed a modular structure for MccH47, consisting of:
An N-terminal toxic domain : Responsible for the antibiotic activity of the microcin (B1172335). nih.govresearchgate.net
A C-terminal uptake domain : This region is crucial for the recognition and uptake of the microcin by target cells. nih.govresearchgate.net
One notable study constructed gene fusions between the activity genes for the unmodified microcin colicin V and the modified MccH47. nih.gov The resulting chimeric peptides exhibited recombinant properties, such as the toxicity of one microcin and the uptake mechanism of the other. nih.gov This demonstrated the interchangeability of these domains and provided strong evidence for their distinct functions.
Another powerful gene fusion technique employed in MccH47 research is the use of reporter genes like phoA (alkaline phosphatase) and lacZ (β-galactosidase). nih.govasm.org For instance, an mchB-phoA gene fusion was created, which resulted in a hybrid protein exhibiting both PhoA and MccH47-like activities. nih.gov This approach was instrumental in confirming that mchB is the structural gene for MccH47 and that its peptide precursor possesses antibiotic activity. nih.gov Fusions with phoA and lacZ have also been used to analyze the expression of secretion genes like mchE. asm.org
Site-directed Mutagenesis for Structure-Function Relationships
Site-directed mutagenesis is a precise technique that allows for the alteration of specific amino acids within a protein, providing invaluable insights into structure-function relationships. chapman.edu While detailed site-directed mutagenesis studies specifically on the MccH47 peptide itself are not extensively documented in the provided results, this technique has been applied to related systems and is a critical future direction for MccH47 research. researchgate.net For example, it has been used to study the lysis protein of colicin E2, demonstrating its power in dissecting the function of individual residues. researchgate.net
The application of site-directed mutagenesis to MccH47 could elucidate:
The specific amino acid residues within the N-terminal domain that are essential for its toxic activity.
The key residues in the C-terminal domain responsible for binding to target cell receptors.
The role of the highly conserved 10-amino acid C-terminal sequence, which is considered a signature of class IIb microcins. ifremer.fr
Biochemical Characterization of Microcin H47
The biochemical characterization of MccH47 has been crucial for understanding its physical properties and mechanism of action. This has been made possible through the development of effective overexpression and purification strategies.
Heterologous Overexpression and Purification Strategies
The complex nature of MccH47 production and its post-translational modifications have made it challenging to purify. google.com To overcome this, researchers have developed heterologous overexpression systems. researchgate.net These systems often involve cloning the MccH47 gene cluster, or a minimal set of necessary genes, into a suitable E. coli host strain. researchgate.nettandfonline.com
One successful strategy involved the overexpression and purification of a form of MccH47 termed MccH47-MGE. researchgate.net This approach has enabled the production of sufficient quantities of the microcin for detailed biochemical and antimicrobial activity studies. researchgate.net The purification process typically involves multiple chromatographic steps to isolate the microcin from the culture supernatant. researchgate.net
The genes required for MccH47 production are clustered in a 10-kb DNA segment and include genes for the precursor peptide (mchB), maturation and post-translational modification (mchA, mchC, mchD), secretion (mchE, mchF), and immunity (mchI). google.comumassd.edu For heterologous expression, plasmids containing these essential genes are constructed and introduced into a host E. coli strain. tandfonline.com
Molecular Interaction Studies
Understanding how MccH47 interacts with its target cells is fundamental to deciphering its mode of action.
Analysis of Microcin-Target Protein Binding
Studies have shown that MccH47 utilizes a "Trojan horse" strategy to enter target cells by hijacking their iron uptake systems. nih.govresearchgate.net The initial binding of MccH47 to the outer membrane of susceptible bacteria is mediated by ferric-catecholate siderophore receptors. nih.govnih.gov
Key findings from these interaction studies include:
Receptor Involvement : Strains with mutations in the genes for the iron-catecholate receptors FepA, Cir, and Fiu are resistant to MccH47, indicating that these proteins act as receptors for the microcin. researchgate.netnih.gov The IroN receptor has also been implicated. researchgate.net
TonB-Dependence : The uptake of MccH47 across the outer membrane is dependent on the TonB pathway, a system used for the transport of various substances, including siderophores. nih.gov
Intracellular Target : Once inside the cell, MccH47 has been shown to target the F₀ proton channel of the ATP synthase complex. nih.govmdpi.com The necessity of a functional ATP synthase for MccH47's action was confirmed by the resistance of atp mutants to the microcin. nih.gov
The modular structure of MccH47, with its distinct uptake and toxic domains, allows it to first bind to the cell surface via its C-terminal domain and then exert its cytotoxic effect through its N-terminal domain once it has gained entry into the cell. nih.govresearchgate.net
Table of Research Findings on this compound Methodologies
| Methodology | Key Findings | References |
|---|---|---|
| Gene Fusion Analysis (mchB-cvaC) | Identified a modular structure with an N-terminal toxic domain and a C-terminal uptake domain. | nih.gov, researchgate.net |
| Gene Fusion Analysis (mchB-phoA) | Confirmed mchB as the structural gene and that the precursor peptide has antibiotic activity. | nih.gov |
| Heterologous Overexpression | Enabled purification of MccH47-MGE for biochemical and antimicrobial studies. | researchgate.net |
| Mutant Analysis | Identified FepA, Cir, and Fiu as outer membrane receptors for MccH47. | nih.gov, researchgate.net |
| Mutant Analysis | Demonstrated the requirement of the TonB pathway for MccH47 uptake. | nih.gov |
| Mutant Analysis | Revealed that the ATP synthase complex is the intracellular target of MccH47. | nih.gov, mdpi.com |
Structural Biology Approaches (e.g., cryo-EM of ATP synthase interaction)
The definitive target of this compound (MccH47) has been identified as the F₀F₁ ATP synthase, a crucial enzyme for cellular energy production. nih.govnih.gov Early research using genetic and biochemical approaches with resistant mutants was pivotal in pinpointing this interaction. nih.gov These studies indicated that the presence of the ATP synthase complex is essential for MccH47's antibiotic action. nih.govnih.gov Further investigation revealed that MccH47 specifically targets the F₀ proton channel of the ATP synthase complex. mdpi.comfrontiersin.org
Subsequent detailed genetic analyses solidified this finding, demonstrating that the F₀ proton channel is the minimal structure both necessary and sufficient for MccH47's activity. asm.orgnih.gov Experiments using recombinant plasmids with different parts of the atp operon showed that while the F₁ catalytic portion of the enzyme is dispensable, the absence of any of the three protein components (subunits a, b, or c) that form the F₀ proton channel results in complete resistance to the microcin. asm.orgnih.gov This established that MccH47 impairs the cellular proton channel, disrupting the proton motive force and leading to cell death. mdpi.comfrontiersin.org
The application of cryo-EM to a co-complex of this compound and E. coli ATP synthase could provide unprecedented insights. Such a study would aim to:
Visualize the direct binding site of MccH47 on the F₀ subunit.
Reveal the specific conformational changes induced in the ATP synthase upon microcin binding.
Elucidate the precise mechanism by which MccH47 inhibits proton translocation.
This structural information is critical for understanding the molecular basis of its potent antibacterial activity and could facilitate the rational design of novel antibiotics that mimic its mechanism of action.
In vivo Models for Studying Microbial Interactions (non-human host)
The ecological role of this compound in mediating bacterial competition has been demonstrated in various non-human in vivo models, primarily using mice. nih.gov These models are crucial for moving beyond in vitro observations to understand how microcins function within the complex and competitive environment of a host's gastrointestinal tract. nih.gov
A key study utilized a mouse model of intestinal inflammation to investigate the competitive interplay involving the probiotic Escherichia coli Nissle 1917 (EcN), which naturally produces Microcin M and this compound. nih.gov The research demonstrated that microcin production by EcN was critical for it to limit the growth of competing bacteria in the inflamed intestine. nih.gov In this competitive environment, microcin-producing EcN successfully reduced the populations of other Enterobacteriaceae, including commensal E. coli and the pathogen Salmonella enterica. nih.gov The mechanism relies on the "Trojan horse" strategy, where MccH47, attached to a siderophore, is taken up by competing bacteria via their own iron-siderophore receptors, which are highly expressed during iron-limited conditions characteristic of inflammation. frontiersin.orgnih.govfrontiersin.org
Other research has also pointed to the efficacy of microcin-producing bacteria in non-human hosts. researchgate.net Studies in both mice and poultry have shown that Enterobacteriaceae that produce microcins can effectively decrease intestinal populations of Salmonella and pathogenic E. coli. researchgate.net Furthermore, engineered probiotics have been tested in mouse models. For instance, an engineered E. coli Nissle 1917 strain designed to overproduce MccI47, a related class IIb microcin, was shown to effectively reduce colonization by carbapenem-resistant Klebsiella pneumoniae in a mouse gut colonization model. tandfonline.com While focused on MccI47, this work highlighted the therapeutic potential of siderophore-microcins and the utility of mouse models for assessing their in vivo efficacy against multidrug-resistant pathogens. tandfonline.com
These non-human host studies provide compelling evidence that this compound is not just an antimicrobial peptide with in vitro activity but a potent mediator of bacterial competition in vivo, giving producer strains a significant advantage in colonizing and dominating a niche, particularly during periods of gut inflammation. nih.gov
Q & A
Basic Research Questions
Q. What are the key genetic components involved in Microcin H47 (MccH47) biosynthesis and export, and how are their functions experimentally validated?
- Methodological Answer : The MccH47 system comprises six production genes (mchA–mchF) and an immunity gene (mchI). Biosynthesis is mediated by mchA–mchD, while mchE and mchF facilitate export via a TolC-dependent pathway. Functional validation involves:
- Insertion mutagenesis : Tn5 or MudI1681 transposon insertions to disrupt gene function, followed by phenotypic assays for antibiotic production and immunity .
- Complementation tests : Co-transformation of mutant plasmids with wild-type gene fragments to restore MccH47 production .
- Maxicell analysis : Radiolabeling proteins in UV-irradiated cells to identify gene products (e.g., 45 kDa and 30.5 kDa proteins from mchE) .
Q. What is the mechanistic basis for MccH47’s antibacterial activity against pathogens like E. coli O157?
- Methodological Answer : MccH47 disrupts cell wall integrity and inhibits biofilm formation. Key approaches to study this include:
- Growth inhibition assays : Measuring MIC (Minimum Inhibitory Concentration) against E. coli O157 and non-O157 STEC strains .
- Electron microscopy : Visualizing structural abnormalities (e.g., ruptured cell walls) in treated bacteria .
- Competitive fitness assays : Co-culturing MccH47-producing strains with pathogens to quantify reduced colonization .
Advanced Research Questions
Q. How can researchers resolve contradictions in the export mechanism of MccH47, particularly the roles of TolC versus dedicated ABC transporters?
- Methodological Answer : Discrepancies arise from studies showing TolC dependence versus ABC transporter homologs (e.g., mchE/mchF) . To address this:
- Comparative knockout studies : Generate tolC and mchE/mchF mutants in isogenic backgrounds and quantify extracellular MccH47 via HPLC or bioassays .
- Heterologous expression : Express MccH47 export genes in tolC-null strains (e.g., E. coli K-12 ΔtolC) to test functional redundancy .
- Protein interaction assays : Use bacterial two-hybrid systems to test physical interactions between MchE/MchF and TolC .
Q. What experimental designs are optimal for studying the genomic island mobility of the MccH47 system?
- Methodological Answer : The MccH47 system is flanked by imperfect direct repeats and exhibits site-specific recombination. Key methodologies include:
- Excision/integration assays : PCR amplification of hybrid attachment (att) sites after plasmid cloning in recombination-proficient (e.g., E. coli H47) and -deficient (e.g., recA⁻) strains .
- Sequence alignment : Compare att site sequences across E. coli strains to identify conserved motifs driving mobility .
- Transcriptional profiling : Use RNA-seq to identify host-encoded integrases/excisionases facilitating island mobility .
Q. How can plasmid-based systems be leveraged to study inducible MccH47 production in probiotic engineering?
- Methodological Answer : Inducible systems (e.g., L-rhamnose-dependent promoters) enable controlled MccH47 expression. Steps include:
- Vector construction : Clone mch genes (e.g., mchAXIBCDEF) into plasmids with inducible promoters (e.g., rhaPBAD) .
- Dose-response assays : Titrate inducer concentrations (e.g., L-rhamnose) to optimize MIC against Salmonella or E. coli .
- In vivo efficacy testing : Administer engineered probiotics (e.g., EcN pJPMcH47) in animal models and quantify pathogen load reduction .
Methodological Considerations for Data Interpretation
Q. How should researchers analyze partial phenotypes observed in MccH47 mutants (e.g., incomplete immunity or production)?
- Methodological Answer : Partial phenotypes (e.g., mutants with 30% halo formation) may arise from polar effects or incomplete gene disruption. Solutions include:
- Complementation with subcloned fragments : Test individual genes (e.g., mchC or mchD) to isolate functional units .
- Quantitative RT-PCR : Measure transcript levels of downstream genes in insertion mutants to assess polarity .
- Epistasis analysis : Combine mutations in mchE and tolC to determine additive/antagonistic effects .
Q. What strategies are recommended for reconciling conflicting data on MccH47’s biosynthetic pathway?
- Methodological Answer : Contradictions (e.g., post-translational modifications vs. ribosomal synthesis) can be addressed via:
- Metabolite profiling : Use LC-MS to compare MccH47 variants from wild-type and mchB mutants (predicted modification enzyme) .
- Pulse-chase experiments : Track radiolabeled precursor peptides to identify modification intermediates .
Tables for Key Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
